3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether
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Overview
Description
3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by its complex structure, which includes phenoxybenzyl and ethoxyethoxyphenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether involves multiple steps. One common method includes the reaction of 3-phenoxybenzyl chloride with 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like distillation and chromatography ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)-2-methylpropanol: A related compound with similar structural features but different functional groups.
Phenoxybenzyl ethers: A class of compounds with varying substituents on the benzyl group.
Uniqueness
3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is unique due to its combination of phenoxybenzyl and ethoxyethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
80853-92-5 |
---|---|
Molecular Formula |
C27H32O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(2-ethoxyethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O4/c1-4-28-17-18-30-24-15-13-23(14-16-24)27(2,3)21-29-20-22-9-8-12-26(19-22)31-25-10-6-5-7-11-25/h5-16,19H,4,17-18,20-21H2,1-3H3 |
InChI Key |
PHRHMFCRZAZJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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